molecular formula C12H20N2O3 B1528963 Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 392331-78-1

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1528963
CAS No.: 392331-78-1
M. Wt: 240.3 g/mol
InChI Key: OXYVMJMQRLATGG-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, this compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.

Properties

IUPAC Name

tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYVMJMQRLATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726252
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392331-78-1
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.